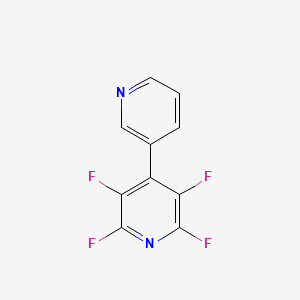
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability, lipophilicity, and biological activity, which makes them useful in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of fluorinated starting materials, such as pentafluoropyridine, allows for efficient synthesis of various fluorinated derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
科学的研究の応用
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine has several scientific research applications:
Pharmaceuticals: Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its stability and biological activity.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules.
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, increasing its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the target molecule.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the additional pyridin-3-yl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar but has a methyl group instead of a pyridin-3-yl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is unique due to the presence of both fluorine atoms and a pyridin-3-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
特性
分子式 |
C10H4F4N2 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-2-1-3-15-4-5)8(12)10(14)16-9(7)13/h1-4H |
InChIキー |
OGMPXOSMTYKLNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=NC(=C2F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


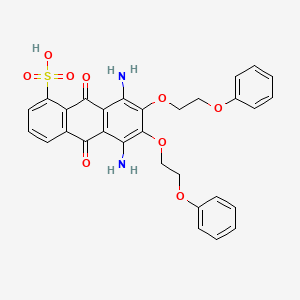
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

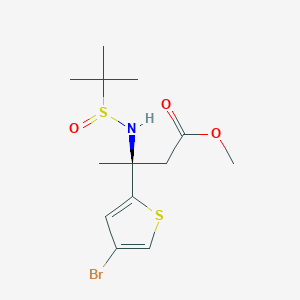



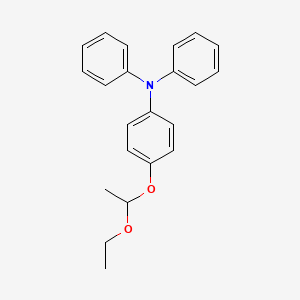
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
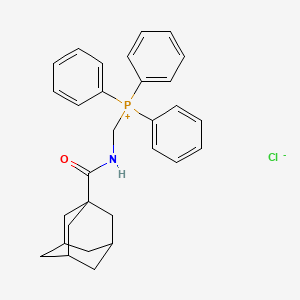
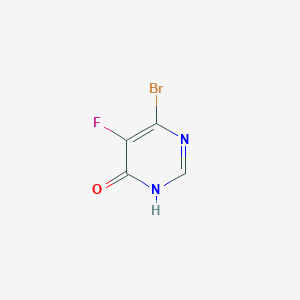

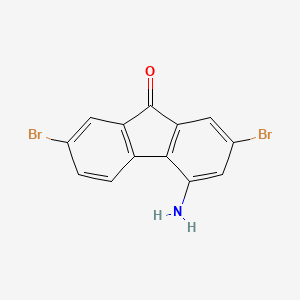
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
